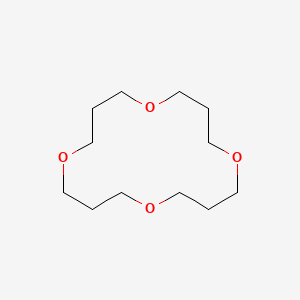
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. These compounds are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-4-hydroxyoxazolidine-3-carboxylate with propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
- Oxazolidine derivatives
- Alcohol derivatives
- Esters and amides
Scientific Research Applications
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- tert-Butyl 2,2-dimethyl-4-vinyl-oxazolidine-3-carboxylate
- tert-Butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
- tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other similar oxazolidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-4-propanoyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h9H,7-8H2,1-6H3 |
InChI Key |
WEUWWTDIYQIRBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


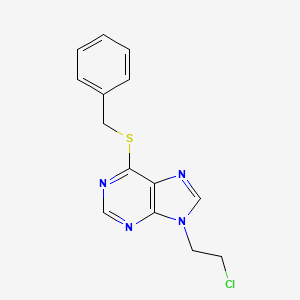
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
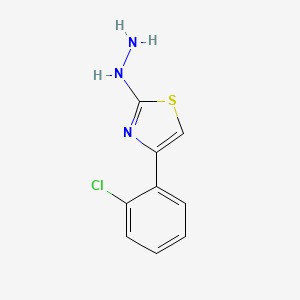
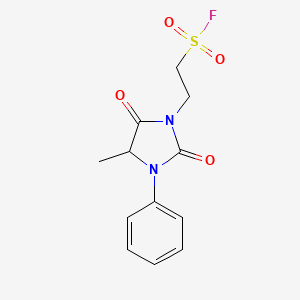
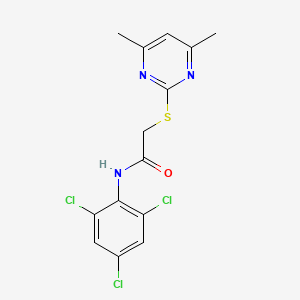
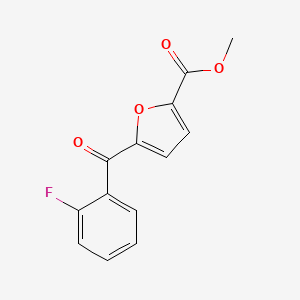

![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
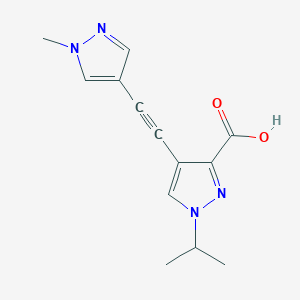
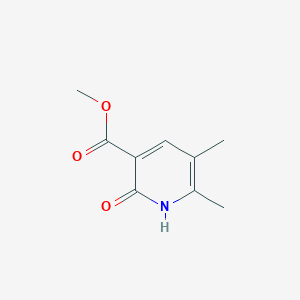
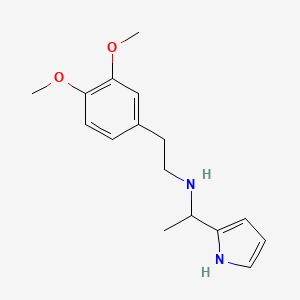

![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)
